molecular formula C14H10Cl4 B14361466 1-(Dichloromethyl)-2-[dichloro(phenyl)methyl]benzene CAS No. 92119-02-3

1-(Dichloromethyl)-2-[dichloro(phenyl)methyl]benzene

Cat. No.: B14361466
CAS No.: 92119-02-3
M. Wt: 320.0 g/mol
InChI Key: BTAIKEPVYDMMML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Dichloromethyl)-2-[dichloro(phenyl)methyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of two dichloromethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Dichloromethyl)-2-[dichloro(phenyl)methyl]benzene can be synthesized through the reaction of benzene with dichloromethyl methyl ether in the presence of Lewis acids such as aluminum trichloride, titanium(IV) chloride, or tin(IV) chloride . The reaction typically involves the formation of aromatic chloro ether substitution products, which can then be hydrolyzed to yield the desired compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Dichloromethyl)-2-[dichloro(phenyl)methyl]benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the dichloromethyl groups can be replaced by other substituents.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the compound can lead to the formation of less chlorinated derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted benzene derivatives.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include less chlorinated benzene derivatives.

Scientific Research Applications

1-(Dichloromethyl)-2-[dichloro(phenyl)methyl]benzene has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound serves as a building block for the synthesis of certain pharmaceutical agents.

    Agrochemicals: It is used in the production of pesticides and herbicides.

    Material Science: The compound is utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Dichloromethyl)-2-[dichloro(phenyl)methyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The dichloromethyl groups enhance the reactivity of the benzene ring, making it more susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to achieve desired transformations.

Comparison with Similar Compounds

    Dichlorodiphenylmethane: Similar in structure but with different substitution patterns.

    Benzene,1,1’-(dichloromethylene)bis-: Another compound with dichloromethylene groups attached to benzene rings.

Uniqueness: 1-(Dichloromethyl)-2-[dichloro(phenyl)methyl]benzene is unique due to the specific positioning of the dichloromethyl groups, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications where other compounds may not be as effective.

Properties

CAS No.

92119-02-3

Molecular Formula

C14H10Cl4

Molecular Weight

320.0 g/mol

IUPAC Name

1-(dichloromethyl)-2-[dichloro(phenyl)methyl]benzene

InChI

InChI=1S/C14H10Cl4/c15-13(16)11-8-4-5-9-12(11)14(17,18)10-6-2-1-3-7-10/h1-9,13H

InChI Key

BTAIKEPVYDMMML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2C(Cl)Cl)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.